molecular formula C6H4BrClFNO B1383948 (5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol CAS No. 2090900-85-7

(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol

Cat. No. B1383948
M. Wt: 240.46 g/mol
InChI Key: UMALBJZIOHADHI-UHFFFAOYSA-N
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Description

“(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol” is a chemical compound with the molecular formula C6H4BrClFNO . It has a molecular weight of 240.46 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrFNO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 305.5±37.0 °C and a predicted density of 1.866±0.06 g/cm3 at 20 °C and 760 Torr . The compound’s pKa is predicted to be 11.65±0.10 .

Scientific Research Applications

Chemoselective Functionalization

The compound (5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol has been used in chemoselective functionalization. Research shows that catalytic amination conditions afford exclusive substitution products for both secondary amines and primary anilines. This chemoselectivity can be reversed under certain conditions, leading to selective substitution of different groups (Stroup, Szklennik, Forster & Serrano-Wu, 2007).

Synthesis of Pentasubstituted Pyridines

The compound has been instrumental in synthesizing halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. These intermediates are valuable in medicinal chemistry research for creating a variety of pentasubstituted pyridines with functionalities for further chemical manipulations (Wu, Porter, Frennesson & Saulnier, 2022).

Antimicrobial, Antiinflammatory, and Antiproliferative Activities

Compounds derived from (5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol have been studied for their antimicrobial, antiinflammatory, and antiproliferative activities. These studies contribute significantly to understanding the potential therapeutic applications of these compounds (Narayana, Ashalatha, Raj & Sarojini, 2009).

Synthesis of Radioligands

The compound has been used in the synthesis of novel radioligands for studying receptors by positron-emission tomography. This has implications for research in neurology and pharmacology (Zhang & Horti, 2004).

Crystal Structure Analysis

Research involving (5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol has extended to the analysis of crystal structures of related compounds. This is important for understanding the molecular and geometric configurations of these compounds and their potential applications in material science and drug design (Wang, Nong, Sht & Qi, 2008).

Efficient Synthesis Methods

The compound is involved in efficient synthesis methods for related compounds. These methods are crucial in organic chemistry for producing high-yield and pure compounds for various applications (Narayana, Ashalatha & Raj, 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

(5-bromo-2-chloro-3-fluoropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1,11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMALBJZIOHADHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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